

A Comparative Guide to the Wear Rate of HVOF-Sprayed Tungsten Carbide Coatings

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Compound of Interest

Compound Name: Tungsten carbide

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High-Velocity Oxy-Fuel (HVOF) thermal spray processes are widely utilized to deposit dense, well-bonded **tungsten carbide** (WC) coatings renowned for their exceptional hardness and wear resistance.[1][2] These coatings serve as a superior alternative to traditional hard chrome plating, offering enhanced performance for components subjected to severe abrasive and erosive wear.[1][3] This guide provides an objective comparison of the wear performance of various HVOF-sprayed **tungsten carbide** coatings, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The wear resistance of these coatings is intrinsically linked to their microstructure, which is influenced by the feedstock powder characteristics (such as carbide grain size and composition) and the spraying process parameters.[3][4][5] Factors like the degree of **tungsten carbide** decarburization and the composition of the metallic binder matrix (commonly cobalt or cobalt-chromium) play a crucial role in the final wear performance of the coating.[4][6]

Experimental Protocols

The evaluation of wear rates for HVOF-sprayed **tungsten carbide** coatings is predominantly conducted using standardized laboratory procedures to ensure reproducibility and comparability of results. The most common methods are sliding wear and abrasive wear tests.

Sliding Wear Testing (ASTM G99):

The pin-on-disc method, as specified by ASTM G99, is a standard laboratory procedure for determining the wear of materials during sliding under non-abrasive conditions.[7][8][9]

- **Apparatus:** The test involves a stationary pin or ball held perpendicular to a rotating flat circular disk, onto which the HVOF coating has been applied.[8][10] The pin or ball is typically made of a hard material like hardened steel or ceramic.[7]
- **Procedure:** A specified load is applied to the pin, pressing it against the coated disk. The disk is then rotated at a controlled speed for a set distance.[8]
- **Data Collection:** During the test, parameters such as the coefficient of friction and friction force are measured in real-time.[8]
- **Wear Rate Calculation:** The amount of wear is determined by measuring the volume loss of the coating on the disk. This is often achieved by analyzing the profile of the wear track using a profilometer.[11] The wear rate is typically expressed as volume loss per unit of sliding distance (e.g., mm^3/Nm).[12]

Abrasive Wear Testing (ASTM G65):

The dry sand/rubber wheel abrasion test (ASTM G65) is employed to determine the abrasive wear resistance of coatings.[7]

- **Apparatus:** This method uses a rotating rubber-rimmed wheel and a controlled flow of abrasive particles (such as sand) of a specific size and composition.[7]
- **Procedure:** The coated specimen is pressed against the rotating rubber wheel with a specific force. The abrasive particles are introduced between the wheel and the specimen, causing abrasion.[7]
- **Wear Rate Calculation:** The wear rate is determined by measuring the mass or volume loss of the coated specimen after a specific number of revolutions of the wheel.[13]

Data Presentation

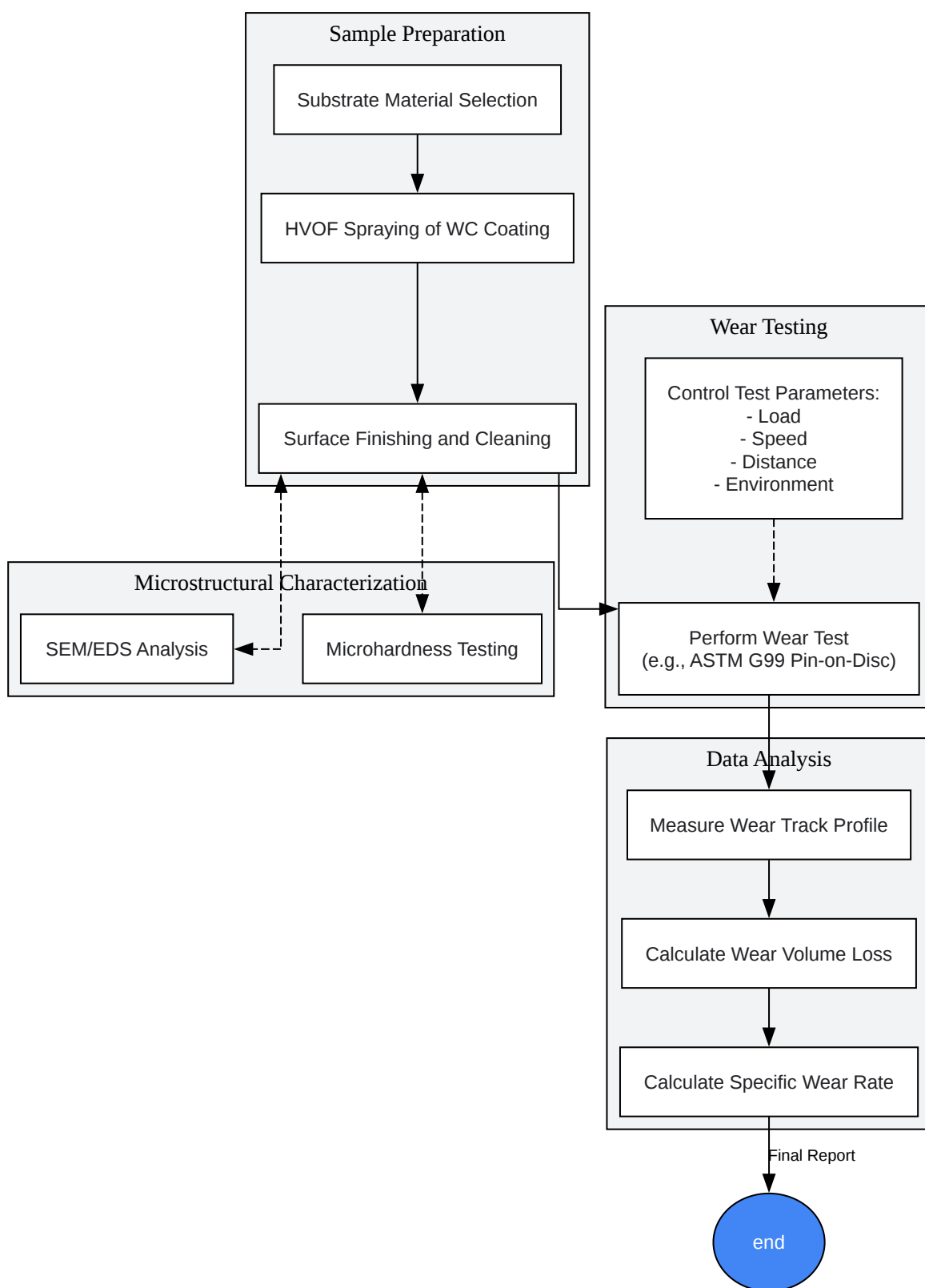
The following table summarizes the quantitative wear rate data from various studies on HVOF-sprayed **tungsten carbide** coatings. It is important to note that direct comparison between different studies should be made with caution due to variations in specific test parameters.

Coating Composition	Spray Method	Wear Test Type	Counter Body	Load (N)	Sliding Speed (m/s)	Specific Wear Rate (mm ³ /Nm)	Reference
WC-CoCr	HVOF	Sliding (Pin-on-Disc)	Alumina (Al ₂ O ₃)	10	0.1	~16.7 ± 4.0 x 10 ⁻⁸	[12]
WC-CoCr	HVAF	Sliding (Pin-on-Disc)	Alumina (Al ₂ O ₃)	10	0.1	~1.7 ± 0.6 x 10 ⁻⁸	[12]
WC-CrC-Ni	HVOF	Sliding (Pin-on-Disc)	Not Specified	Not Specified	Not Specified	6.5 x 10 ⁻⁶	[14]
Cr ₃ C ₂ -NiCr	HVOF	Sliding (Pin-on-Disc)	Not Specified	Not Specified	Not Specified	12.6 x 10 ⁻⁶	[14]
WC10Co4Cr	HVOF	Abrasive	Not Specified	Not Specified	Not Specified	Significantly lower than hard chrome plating	[15]

Note: The specific wear rate values are presented as found in the cited literature. Conversions may be necessary for direct comparison where units differ.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for evaluating the wear rate of HVOF-sprayed **tungsten carbide** coatings.



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Caption: Experimental workflow for wear rate evaluation of HVOF coatings.

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